molecular formula C11H10ClNO3S2 B2473867 5-Chloro-2-methoxy-4-tosylthiazole CAS No. 405920-36-7

5-Chloro-2-methoxy-4-tosylthiazole

Cat. No. B2473867
CAS RN: 405920-36-7
M. Wt: 303.78
InChI Key: IBUFTSRSNLUXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methoxy-4-tosylthiazole is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazole derivative that contains a chloro and a tosyl group, which are important functional groups that contribute to its unique properties.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds related to "5-Chloro-2-methoxy-4-tosylthiazole" have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents shows moderate activity against pathogenic bacterial and fungal strains, such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Candida albicans (Sah et al., 2014).

Corrosion Inhibition

Derivatives of "5-Chloro-2-methoxy-4-tosylthiazole" have shown significant application as corrosion inhibitors. A study on the experimental studies and computational exploration on the 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a novel corrosion inhibitor for mild steel in an acidic environment reveals high efficiency in protecting against corrosion (Attou et al., 2020).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been employed to understand the interaction and efficacy of related compounds. For example, the study on molecular docking and quantum chemical calculations of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol provides insights into the biological effects based on the prediction of molecular docking results (Viji et al., 2020).

Anticancer and Antimicrobial Activities

The chloroform extract of lichen Parmelia erumpens, containing compounds related to "5-Chloro-2-methoxy-4-tosylthiazole," has been investigated for its antimicrobial and anticancer activities. The study highlights the potential of these compounds to be developed as drug targets after further clinical evaluation (Aravind et al., 2014).

Synthesis and In Vitro Antimicrobial Evaluation

New 1,3,4-oxadiazole derivatives bearing the 5-chloro-2-methoxyphenyl moiety have been synthesized and evaluated for their antimicrobial properties. This highlights the potential application of such compounds in developing new antimicrobial agents (Prasanna Kumar et al., 2013).

properties

IUPAC Name

5-chloro-2-methoxy-4-(4-methylphenyl)sulfonyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S2/c1-7-3-5-8(6-4-7)18(14,15)10-9(12)17-11(13-10)16-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUFTSRSNLUXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxy-4-tosylthiazole

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